REACTION_CXSMILES
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[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:11]1[C:12]2[CH:19]=[CH:18][NH:17][C:13]=2[N:14]=[CH:15][N:16]=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:1]1([C:11]2[C:12]3[CH:19]=[CH:18][NH:17][C:13]=3[N:14]=[CH:15][N:16]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,7.8.9.10|
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Name
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Quantity
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1.59 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC=1C2=C(N=CN1)NC=C2
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Name
|
|
Quantity
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1.38 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCOCC1
|
Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
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113 mg
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was purged with argon gas for 10 minutes
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Duration
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10 min
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Type
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ADDITION
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Details
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Brine was added to the reaction mixture
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Type
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CUSTOM
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Details
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the organic layer was separated
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Type
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EXTRACTION
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Details
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The aqueous layer was then extracted with ethyl acetate (×3)
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Type
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DRY_WITH_MATERIAL
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Details
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dried with sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The crude product was then purified by silica chromatography
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Type
|
WASH
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Details
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eluting with 10-80% ethyl acetatehexane
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Name
|
|
Type
|
product
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Smiles
|
C1(=CC=CC=C1)C=1C2=C(N=CN1)NC=C2
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |